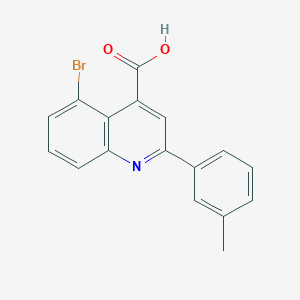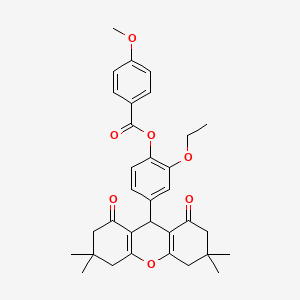![molecular formula C19H15BrN4S B4267977 5-[2-(4-bromophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267977.png)
5-[2-(4-bromophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(4-bromophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, commonly known as 'BPTES', is a small molecule inhibitor that has been widely studied for its potential as an anticancer drug. BPTES has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
Mechanism of Action
BPTES works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which are essential for cancer cell metabolism. As a result, cancer cells are unable to generate the energy they need to grow and divide, ultimately leading to their death.
Biochemical and Physiological Effects:
BPTES has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutamate and other downstream metabolites in cancer cells, leading to a decrease in ATP production and ultimately cell death. BPTES has also been found to induce autophagy, a process by which cells recycle damaged or dysfunctional components. Additionally, BPTES has been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTES is its specificity for glutaminase, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. BPTES can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments. Additionally, BPTES has been found to have poor solubility in water, which can limit its bioavailability.
Future Directions
There are a number of future directions for the study of BPTES. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of BPTES in combination with other anticancer drugs, as it has been found to enhance their efficacy. Additionally, there is ongoing research into the use of BPTES in combination with other glutaminase inhibitors, as well as the development of new inhibitors that may be more effective than BPTES. Finally, there is interest in exploring the potential of BPTES as a therapeutic agent in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
BPTES has been extensively studied for its potential as an anticancer drug. It has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer. BPTES works by inhibiting the enzyme glutaminase, which is essential for cancer cell metabolism. By blocking glutaminase, BPTES deprives cancer cells of the nutrients they need to grow and divide, ultimately leading to their death.
properties
IUPAC Name |
3-[2-(4-bromophenyl)quinolin-4-yl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4S/c1-2-24-18(22-23-19(24)25)15-11-17(12-7-9-13(20)10-8-12)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJJRANJIXTWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-bromophenyl)quinolin-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-methyl-2-thienyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267906.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)

![2-(acetylamino)-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4267930.png)

![4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4267941.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267942.png)
![N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267947.png)
![2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4267957.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B4267961.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B4267963.png)
![7-({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4267964.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4267972.png)
